An In-depth Technical Guide to 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Structure, Synthesis, and Applications
An In-depth Technical Guide to 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active molecules and approved therapeutics.[1][2][3][4] This document details the molecule's core structure, explores a robust and regioselective synthetic pathway, provides predicted analytical data for characterization, and discusses its potential applications in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and medicinal chemistry.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, planar N-heterocyclic system that has garnered substantial attention in drug discovery.[1][2] Its synthetic versatility allows for structural modifications at various positions, enabling the fine-tuning of physicochemical properties and biological activity.[2] This scaffold is a key component in a range of therapeutics with diverse applications, including anticancer agents (e.g., Dinaciclib), sedatives (e.g., Zaleplon, Indiplon), and anti-inflammatory drugs.[3][4] The inherent bioactivity of this core structure makes novel derivatives, such as 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, attractive targets for synthesis and further investigation as potential therapeutic agents or key chemical intermediates.[5]
Molecular Structure and Chemical Properties
7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is characterized by a pyrazole ring fused to a pyrimidine ring. A methyl group is substituted at the 7-position and a carboxylic acid group at the 6-position.
IUPAC Name: 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Molecular Formula: C₈H₇N₃O₂
Molecular Weight: 177.16 g/mol
Canonical SMILES: CC1=C(C=NC2=CC=NN12)C(=O)O
InChI Key: BQAWUJRDPDWOQL-UHFFFAOYSA-N
The presence of both a hydrogen-bond donating carboxylic acid group and hydrogen-bond accepting nitrogen atoms within the ring system suggests the potential for specific molecular interactions with biological targets. The planar nature of the fused ring system provides a rigid scaffold for the presentation of functional groups in a defined spatial orientation.
Synthesis of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
The most common and regioselective method for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole with a 1,3-bielectrophilic compound, such as a β-dicarbonyl or its synthetic equivalent.[2][6] For the target molecule, a plausible and efficient approach is the reaction of a 3-aminopyrazole with a β-ketoester, specifically a derivative of acetoacetic ester.
Proposed Synthetic Pathway
The synthesis proceeds via the cyclocondensation of 3-aminopyrazole with ethyl 2-formyl-3-oxobutanoate (or a similar β-ketoester). The reaction is typically catalyzed by acid and proceeds through a series of condensation and cyclization steps to yield the pyrazolo[1,5-a]pyrimidine core, followed by saponification of the ester to the carboxylic acid.
Reaction Mechanism
The reaction mechanism involves an initial nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto one of the carbonyl groups of the β-dicarbonyl compound, followed by dehydration to form an enamine intermediate. Subsequent intramolecular cyclization occurs via the attack of the endocyclic pyrazole nitrogen onto the remaining carbonyl group, followed by another dehydration step to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system.
Caption: Proposed reaction mechanism for the synthesis of the target molecule.
Detailed Experimental Protocol (Adapted from General Procedures)
This protocol is an adapted procedure based on established methods for the synthesis of related pyrazolo[1,5-a]pyrimidines.[6][7]
Step 1: Synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
-
To a solution of 3-aminopyrazole (1.0 eq) in glacial acetic acid, add ethyl 2-acetyl-3-oxobutanoate (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Saponification to 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
-
Dissolve the ethyl ester from Step 1 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and reduce the volume under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with cold 2N HCl until the pH is approximately 3-4, resulting in the precipitation of the carboxylic acid.
-
Collect the solid product by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final product.
Caption: General experimental workflow for the two-step synthesis.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed NMR study on methyl-substituted pyrazolo[1,5-a]pyrimidines provides a strong basis for predicting the chemical shifts for our target molecule.[8][9] A key diagnostic feature is the chemical shift of the methyl group, which appears at a lower frequency when substituted at the 7-position compared to the 5-position.[9]
| Predicted Analytical Data | ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 101 MHz) |
| Proton (Position) | δ (ppm) | Carbon (Position) |
| H-2 | ~8.4 | C-2 |
| H-3 | ~6.9 | C-3 |
| H-5 | ~8.9 | C-3a |
| 7-CH₃ | ~2.7 (s, 3H) | C-5 |
| COOH | ~13.0 (br s, 1H) | C-6 |
| C-7 | ||
| 7-CH₃ | ||
| COOH |
Note: Chemical shifts (δ) are predicted values and may vary slightly in experimental conditions. The broad singlet for the carboxylic acid proton is characteristic and may exchange with D₂O.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Absorption (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |
| C-H stretch (Aromatic/Methyl) | 3100-2850 |
| C=O stretch (Carboxylic Acid) | 1720-1680 |
| C=N and C=C stretch (Ring) | 1620-1450 |
| C-O stretch (Carboxylic Acid) | 1320-1210 |
Mass Spectrometry (MS)
In electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 177. Characteristic fragmentation patterns for carboxylic acids often involve the loss of a hydroxyl radical (-17) and a carboxyl group (-45).[10] For pyrimidine derivatives, fragmentation can involve the cleavage of the ring system.[11][12]
-
[M]⁺: m/z = 177
-
[M-OH]⁺: m/z = 160
-
[M-COOH]⁺: m/z = 132
Potential Applications in Drug Development
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore with a broad range of biological activities.[2][3] Derivatives have shown significant potential as:
-
Kinase Inhibitors: Many pyrazolo[1,5-a]pyrimidine derivatives are potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[4] The carboxylic acid moiety of the title compound could serve as a key interaction point within the ATP-binding site of a kinase.
-
Anti-inflammatory Agents: By targeting inflammatory pathways, these compounds have potential applications in treating autoimmune and inflammatory diseases.
-
Central Nervous System (CNS) Agents: The scaffold is present in drugs that act on the CNS, suggesting potential for developing new treatments for neurological and psychiatric disorders.[3]
7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid represents a valuable building block for the synthesis of more complex molecules through modification of the carboxylic acid group (e.g., amide or ester formation) or further functionalization of the heterocyclic core.
Caption: Potential applications and roles of the title compound in research.
Safety and Handling
Based on safety data for related pyrimidine carboxylic acids, 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid should be handled with appropriate precautions.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
-
Precautionary Measures:
-
Wear personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Ensure adequate ventilation and avoid creating dust.
-
Avoid contact with skin, eyes, and clothing.
-
Handle in accordance with good industrial hygiene and safety practices.
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
Conclusion
7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a valuable heterocyclic compound built upon a scaffold of proven significance in medicinal chemistry. This guide has outlined its structure, a reliable synthetic strategy via cyclocondensation, and a comprehensive set of predicted analytical data for its characterization. Its structural features make it a promising candidate for further investigation as a bioactive molecule and a versatile intermediate for the synthesis of novel drug candidates, particularly in the areas of oncology and inflammatory diseases.
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